N-{2-[benzyl(methyl)carbamoyl]phenyl}-1-(furan-2-ylcarbonyl)piperidine-4-carboxamide
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Overview
Description
N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a furan ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the furan ring, and the attachment of the benzyl group. Common synthetic routes may involve:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Furan Ring: This step may involve the use of furan derivatives and coupling reactions.
Attachment of the Benzyl Group: This can be done using benzyl halides and nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzyl and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl halides, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzyl group may facilitate binding to hydrophobic pockets, while the furan ring can participate in π-π interactions. The piperidine ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(THIOPHEN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a thiophene ring instead of a furan ring.
N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(PYRIDINE-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE: Contains a pyridine ring instead of a furan ring.
Uniqueness
The presence of the furan ring in N-{2-[BENZYL(METHYL)CARBAMOYL]PHENYL}-1-(FURAN-2-CARBONYL)PIPERIDINE-4-CARBOXAMIDE provides unique electronic properties and reactivity compared to similar compounds with different heterocyclic rings. This can influence the compound’s binding affinity, stability, and overall biological activity.
Properties
Molecular Formula |
C26H27N3O4 |
---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
N-[2-[benzyl(methyl)carbamoyl]phenyl]-1-(furan-2-carbonyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C26H27N3O4/c1-28(18-19-8-3-2-4-9-19)25(31)21-10-5-6-11-22(21)27-24(30)20-13-15-29(16-14-20)26(32)23-12-7-17-33-23/h2-12,17,20H,13-16,18H2,1H3,(H,27,30) |
InChI Key |
GPKMUXNISLIYCI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4 |
Origin of Product |
United States |
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